Uniconazole

Description

Properties

IUPAC Name |

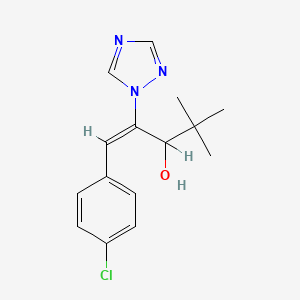

(E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWVFADWVLCOPU-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032505 | |

| Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83657-22-1 | |

| Record name | Uniconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uniconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ATA06H50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Uniconazole's Mechanism of Action in Plant Physiology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Uniconazole, a triazole-based plant growth regulator, profoundly influences plant physiology primarily by interfering with the biosynthesis of key plant hormones. Its primary mode of action is the inhibition of gibberellin (GA) production, leading to a reduction in plant stature and controlled vegetative growth. Furthermore, this compound modulates the levels of other critical hormones, including abscisic acid (ABA), cytokinins, and auxins, thereby enhancing plant resilience to a variety of environmental stresses. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, detailed experimental protocols for its study, and a quantitative analysis of its impact on plant physiology.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound's most well-documented effect is its potent inhibition of gibberellin (GA) biosynthesis.[1] As a triazole compound, it specifically targets and inhibits ent-kaurene (B36324) oxidase, a crucial cytochrome P450 monooxygenase enzyme in the GA biosynthetic pathway.[2] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. By blocking this step, this compound effectively curtails the production of biologically active GAs, which are essential for cell elongation.[1] This inhibition results in a number of observable phenotypic changes in treated plants.

The direct consequence of reduced GA levels is a decrease in internode elongation, leading to a more compact plant architecture, often referred to as dwarfing. This characteristic is widely exploited in agriculture and horticulture to produce sturdier plants that are less prone to lodging and have a more desirable ornamental form.

Signaling Pathway: Gibberellin Biosynthesis

The following diagram illustrates the key steps in the gibberellin biosynthesis pathway and highlights the point of inhibition by this compound.

Modulation of Other Phytohormone Levels

Beyond its primary impact on gibberellins, this compound influences the homeostasis of other crucial plant hormones, contributing to its broad physiological effects.

Abscisic Acid (ABA) Catabolism Inhibition

This compound is a potent inhibitor of ABA 8'-hydroxylase, a key enzyme in the catabolism (breakdown) of abscisic acid (ABA).[3] This enzyme, also a cytochrome P450 monooxygenase (specifically CYP707A), is responsible for converting ABA to 8'-hydroxy-ABA, an inactive form. By inhibiting this enzyme, this compound leads to an accumulation of endogenous ABA.[3][4] Increased ABA levels are strongly associated with enhanced plant tolerance to various abiotic stresses, including drought and salinity, primarily through its role in regulating stomatal closure and inducing stress-responsive genes.

Effects on Cytokinins and Auxins

Research indicates that this compound can also alter the levels of cytokinins and auxins. Some studies have reported an increase in cytokinin content following this compound application, which may contribute to delayed senescence and improved photosynthetic capacity. The effects on auxin (indole-3-acetic acid, IAA) levels appear to be more complex and can vary depending on the plant species and experimental conditions, with some studies reporting a decrease in IAA concentration.[4]

Hormonal Crosstalk Signaling

The changes in GA, ABA, cytokinin, and auxin levels induced by this compound result in a complex interplay of hormonal signaling pathways. This crosstalk is central to the observed physiological responses, including altered growth, enhanced stress tolerance, and changes in reproductive development.

Quantitative Data on Physiological Effects

The application of this compound leads to measurable changes in plant growth, development, and hormone concentrations. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Plant Height and Yield

| Plant Species | This compound Concentration | Reduction in Plant Height (%) | Change in Yield (%) | Reference |

| Tomato ('Early Girl') | 10 mg·L⁻¹ | 25 | No significant change | [5] |

| Pepper ('Jalapeno') | 5 and 10 mg·L⁻¹ | Significant reduction | Not specified | [5] |

| Eggplant ('Millionaire') | 5 and 10 mg·L⁻¹ | Significant reduction | Not specified | [5] |

| Ophiopogon japonicus | 7.5 kg/hm ² | 10.02 | +101.59 | [6][7] |

| Ophiopogon japonicus | 30 kg/hm ² | 29.66 | +39.38 | [6][7] |

| Maize | 1.0 mg/L | 25 | No significant change | [8] |

| Mango | 1.0 g a.i./m canopy | Not specified | Improved | [9] |

| Tomato | 5, 8, 10 ppm | Significant reduction | No significant change | [10] |

Table 2: Effect of this compound on Endogenous Hormone Levels

| Plant Species | This compound Treatment | Change in Gibberellin (GA₃) | Change in Abscisic Acid (ABA) | Change in Indole-3-Acetic Acid (IAA) | Change in Zeatin (ZT) | Reference |

| Hemp (under drought) | Foliar spray | -47.4% to -51.1% | +2.2% | +120% to +290% | +33.2% to +74.1% | [11][12] |

| Arabidopsis | This compound-P treatment | Not specified | +100% (2-fold increase) | Not specified | Not specified | [3] |

| Cotton (callus) | In culture medium | Not specified | Enhanced in proliferation stage | Significantly suppressed | Not specified | [4] |

| Wheat (flag leaves) | Foliar application | Not specified | Significantly improved | Not specified | Not specified | [13] |

| Pharbitis nil | Applied via roots | Decreased | Not specified | Not specified | Not specified | [1] |

Experimental Protocols

In Vitro ABA 8'-Hydroxylase Enzyme Assay

This protocol outlines a method for determining the inhibitory effect of this compound on ABA 8'-hydroxylase activity.

Materials:

-

Recombinant ABA 8'-hydroxylase (e.g., expressed in insect cells or yeast)

-

(+)-Abscisic Acid (substrate)

-

This compound

-

NADPH

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Methanol (B129727) with 1% formic acid (for reaction termination)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, recombinant ABA 8'-hydroxylase, and NADPH.

-

Add varying concentrations of this compound to different reaction tubes. Include a control with no this compound.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 25°C) for 5 minutes.

-

Initiate the reaction by adding a known concentration of (+)-ABA.

-

Incubate for a predetermined time, ensuring the reaction remains in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of acidified methanol.

-

Centrifuge the samples to pellet the precipitated protein.

-

Activate an SPE cartridge with methanol, followed by equilibration with water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove polar compounds.

-

Elute the ABA and its hydroxylated metabolites with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the analytes using a C18 reverse-phase HPLC column with a suitable mobile phase gradient.

-

Detect and quantify the product, 8'-hydroxy ABA, using Multiple Reaction Monitoring (MRM) mode on a tandem mass spectrometer.

-

Calculate the inhibition of ABA 8'-hydroxylase activity by this compound by comparing the amount of product formed in the presence and absence of the inhibitor.

-

Quantification of Plant Hormones by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of multiple plant hormones from plant tissues treated with this compound.

Materials:

-

Plant tissue (treated with this compound and control)

-

Liquid nitrogen

-

Extraction solvent (e.g., methanol or acetonitrile, often with acid/base modifiers and antioxidants)

-

Internal standards (deuterium-labeled hormones)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Homogenization and Extraction:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

To a known weight of powdered tissue, add a pre-chilled extraction solvent containing a known amount of internal standards.

-

Homogenize and incubate (e.g., overnight at 4°C with shaking).

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Purification:

-

The supernatant can be further purified using SPE to remove interfering compounds. The specific SPE sorbent and elution solvents will depend on the target hormones.

-

-

LC-MS/MS Analysis:

-

Evaporate the purified extract to dryness and reconstitute in a suitable solvent for injection.

-

Separate the hormones using a reverse-phase HPLC or UPLC column with an appropriate mobile phase gradient.

-

Detect and quantify the hormones and their corresponding internal standards using tandem mass spectrometry in MRM mode.

-

The concentration of each hormone is calculated based on the ratio of the peak area of the endogenous hormone to that of its corresponding labeled internal standard.

-

Conclusion

This compound exerts its profound effects on plant physiology through a multi-faceted mechanism of action centered on the disruption of hormonal homeostasis. Its primary role as a potent inhibitor of gibberellin biosynthesis is well-established, leading to the commercially valuable trait of growth retardation. However, its influence extends to the modulation of other key phytohormones, particularly the inhibition of ABA catabolism, which significantly enhances plant stress tolerance. The intricate crosstalk between these hormonal signaling pathways ultimately governs the diverse physiological responses observed in this compound-treated plants. A thorough understanding of these mechanisms, facilitated by the detailed experimental protocols and quantitative data presented in this guide, is crucial for the effective and targeted application of this compound in agricultural and research settings. Further research into the downstream signaling cascades and gene regulatory networks affected by this compound will continue to unravel the complexity of its action and open new avenues for crop improvement and the development of novel plant growth regulators.

References

- 1. Effect of this compound and Gibberellin on the Flowering of Pharbitis nil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ent-kaurene oxidase - Wikipedia [en.wikipedia.org]

- 3. A plant growth retardant, this compound, is a potent inhibitor of ABA catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Augments Abscisic Acid in Promoting Somatic Embryogenesis in Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hort [journals.ashs.org]

- 6. This compound-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. Physiological and transcriptome analyses for assessing the effects of exogenous this compound on drought tolerance in hemp (Cannabis sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Uniconazole as a Gibberellin Biosynthesis Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uniconazole is a potent triazole-based plant growth retardant that functions primarily by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones crucial for various plant growth and development processes. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on plant physiology, and detailed experimental protocols for its application and analysis. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Gibberellins are diterpenoid plant hormones that play a critical role in regulating a wide array of developmental processes, including stem elongation, seed germination, dormancy, flowering, and fruit development.[1] The ability to modulate the endogenous levels of gibberellins is of significant interest in agriculture and horticulture for controlling plant stature, improving lodging resistance, and enhancing crop yields.[2] this compound is a systemic plant growth regulator that effectively reduces plant height by blocking a key enzymatic step in the gibberellin biosynthesis pathway.[3][4] Its high level of activity and broad-spectrum efficacy have made it a valuable tool for both commercial applications and scientific research.[5]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound's primary mode of action is the inhibition of gibberellin biosynthesis.[6] It specifically targets and inhibits the enzyme ent-kaurene (B36324) oxidase (KO), a cytochrome P450 monooxygenase.[6][7] This enzyme is responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical precursor in the gibberellin synthesis pathway.[8][9] By blocking this step, this compound effectively curtails the production of downstream bioactive gibberellins, such as GA1 and GA4.[8]

Figure 1: Gibberellin biosynthesis pathway and the point of inhibition by this compound.

Effects on Plant Physiology

The inhibition of gibberellin biosynthesis by this compound leads to a range of physiological effects in plants:

-

Reduced Stem Elongation: The most prominent effect is a reduction in internode elongation, resulting in a more compact plant stature.[2][12] This is a direct consequence of the depletion of bioactive gibberellins, which are essential for cell elongation.[2]

-

Darker Green Leaves: Plants treated with this compound often exhibit darker green leaves, which is attributed to an increase in chlorophyll (B73375) concentration.[13]

-

Altered Flowering: this compound can influence flowering time, in some cases delaying it.[14] However, the effect on flowering can be species-dependent.

-

Changes in Endogenous Hormone Levels: Besides reducing gibberellin levels, this compound application can lead to an increase in abscisic acid (ABA) and cytokinin concentrations.[15][16]

-

Increased Stress Tolerance: By altering hormone balance and promoting a more compact growth habit, this compound can enhance a plant's tolerance to various environmental stresses.

Quantitative Data

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: Effect of this compound on Plant Height

| Plant Species | This compound Concentration | Application Method | % Height Reduction | Reference |

| Tomato ('Early Girl') | 2.5 mg/L | Foliar Spray | 17% | [11] |

| Tomato ('Early Girl') | 5 mg/L | Foliar Spray | 25% | [11] |

| Tomato ('Early Girl') | 10 mg/L | Foliar Spray | 25% | [11] |

| Pepper ('Jalapeno') | 10 mg/L | Foliar Spray | Significant reduction | [12] |

| Eggplant ('Millionaire') | 10 mg/L | Foliar Spray | Significant reduction | [12] |

| Rice (nondwarf cultivars) | Seed Treatment | Seed Soaking | Dose-dependent | [2] |

| Ophiopogon japonicus | 7.5 - 30 kg/hm ² | Foliar Spray | 10.02% - 29.66% | [16] |

Table 2: Effect of this compound on Endogenous Hormone Levels

| Plant Species | This compound Treatment | Hormone | Change in Concentration | Reference |

| Satsuma Mandarin | This compound-P application | ABA | ~4-fold increase | |

| Satsuma Mandarin | This compound-P application | Total GAs | Changed | |

| Satsuma Mandarin | This compound-P application | IAA | Changed | |

| Pharbitis nil | Increasing concentrations | Endogenous GAs | Decreased | [14] |

| Tomato | Increasing concentrations | GA | Decreased | [15] |

| Tomato | Increasing concentrations | ABA | Increased | [15] |

| Tomato | Increasing concentrations | Cytokinin (CTK) | Increased up to 1.0 mg/tray | [15] |

| Ophiopogon japonicus | Foliar application | GA₃ | Decreased relative growth rate | [16] |

Table 3: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound

| Enzyme | Plant Source | Inhibitor | IC₅₀ | Kᵢ | Reference |

| ent-Kaurene Oxidase (CYP701A3) | Arabidopsis thaliana | This compound-P | 0.26 µM | Not Reported | [5][11] |

| ent-Kaurene Oxidase (CYP701B1) | Physcomitrella patens | This compound-P | 64 µM | Not Reported | [5][7][11] |

| ABA 8'-hydroxylase (CYP707A3) | Arabidopsis thaliana | This compound | 68 nM | 8 nM | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments involving this compound.

Foliar Spray Application for Plant Height Control in Tomato

This protocol is adapted from studies on tomato transplants.[5][12][13]

Objective: To evaluate the dose-response of this compound on the height of tomato seedlings.

Materials:

-

Tomato seedlings (e.g., 'Early Girl') at the 2- to 4-leaf stage.

-

This compound solution (e.g., Sumagic®) at concentrations of 0 (control), 2.5, 5.0, and 10.0 mg/L (ppm).

-

Spray bottle or other suitable application device.

-

Measuring cylinders and beakers for accurate dilution.

-

Personal protective equipment (gloves, safety glasses).

Procedure:

-

Prepare the this compound spray solutions by diluting the stock solution with deionized water to the desired concentrations. The control group will be sprayed with water only.

-

Arrange the tomato seedlings in a completely randomized design with an adequate number of replicates per treatment.

-

Apply the respective spray solutions to the foliage of the tomato seedlings until runoff. Ensure uniform coverage of the stems and leaves. A typical application volume is 2 quarts of finished spray solution per 100 sq. ft. of bench area.[2]

-

Allow the plants to dry before returning them to their growing environment.

-

Measure the plant height from the soil surface to the apical meristem at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-6 weeks).

-

Record and analyze the data to determine the effect of different this compound concentrations on plant height.

Seed Soaking Treatment for Rice

This protocol is based on methods used to increase the sensitivity of rice seedlings in gibberellin bioassays.[2]

Objective: To inhibit endogenous gibberellin synthesis in rice seedlings for subsequent experiments.

Materials:

-

Rice seeds (nondwarf cultivars).

-

This compound solution at a concentration of 10 mg/L.

-

Petri dishes or other suitable containers for soaking.

-

Incubator or growth chamber.

Procedure:

-

Surface sterilize the rice seeds by soaking them in a 1% sodium hypochlorite (B82951) solution for 15 minutes, followed by several rinses with sterile distilled water.

-

Prepare the this compound soaking solution (10 mg/L).

-

Place the sterilized seeds in a petri dish and add the this compound solution, ensuring the seeds are fully submerged.

-

Soak the seeds for 24 hours in the dark at a constant temperature (e.g., 30°C).

-

After soaking, rinse the seeds with sterile distilled water.

-

The treated seeds are now ready for germination and subsequent experimental use.

Quantification of Endogenous Gibberellins by GC-MS

This is a generalized protocol for the analysis of endogenous gibberellins. Specific details may vary based on the plant tissue and available equipment.[1]

Objective: To quantify the levels of specific gibberellins in plant tissue following this compound treatment.

Materials:

-

Plant tissue (e.g., shoots, leaves) from control and this compound-treated plants, frozen in liquid nitrogen and stored at -80°C.

-

Extraction solvent (e.g., 80% methanol).

-

Internal standards (deuterium-labeled GAs).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Derivatization reagents (e.g., diazomethane (B1218177) for methylation, N,O-bis(trimethylsilyl)trifluoroacetamide for trimethylsilylation).

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Extraction: Homogenize the frozen plant tissue in cold 80% methanol (B129727) containing the internal standards.

-

Purification: Centrifuge the homogenate and collect the supernatant. The extract can be further purified using SPE cartridges to remove interfering compounds.

-

Derivatization: Evaporate the purified extract to dryness and derivatize the GA residues to increase their volatility for GC analysis. This typically involves methylation followed by trimethylsilylation.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program to separate the different GAs. The mass spectrometer is used to identify and quantify the specific GAs based on their mass spectra and retention times compared to the internal standards.

Mandatory Visualizations

Figure 2: Generalized experimental workflow for studying the effects of this compound.

Figure 3: Logical relationship of this compound's mechanism of action and its physiological effects.

Conclusion

This compound serves as a powerful and effective inhibitor of gibberellin biosynthesis, with significant applications in agriculture, horticulture, and plant science research. Its specific targeting of ent-kaurene oxidase provides a valuable mechanism for controlling plant growth and development. This technical guide has provided an in-depth overview of this compound, from its molecular mechanism of action to its physiological consequences and the experimental methodologies used to study its effects. The provided data and protocols are intended to be a valuable resource for researchers and professionals seeking to utilize this compound in their work. Further research to elucidate the precise kinetic parameters of inhibition and to explore its broader effects on plant metabolic networks will continue to enhance our understanding and application of this potent plant growth regulator.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The CYP701B1 of Physcomitrella patens is an ent-kaurene oxidase that resists inhibition by this compound-P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hort [journals.ashs.org]

- 10. hort [journals.ashs.org]

- 11. Effect of this compound and Gibberellin on the Flowering of Pharbitis nil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | this compound-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs [frontiersin.org]

- 14. Exogenous this compound promotes physiological metabolism and grain yield of rice under salt stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nondwarf rice seedling bioassay for gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound-P on Abscission and Endogenous ABA, IAA, and GA-like Substances Levels of Satsuma Mandarin Fruitlet - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Uniconazole: A Technical Deep Dive

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, developmental history, and core scientific principles of uniconazole, a potent triazole-based plant growth regulator. Developed and introduced by Sumitomo Chemical, this compound has had a significant impact on agricultural and horticultural practices worldwide. This document details its synthesis, mechanism of action, and extensive experimental data, offering an in-depth resource for professionals in the field.

Discovery and Developmental History

This compound emerged from the extensive research and development efforts in triazole chemistry by Sumitomo Chemical Co., Ltd. in Japan. While the precise individuals behind the initial discovery are not extensively publicized, the company's broader research into agrochemicals in the latter half of the 20th century laid the groundwork for this innovation.

1.1. Early Synthesis and Screening

The development of this compound is rooted in the exploration of triazole compounds for their biological activity. An early Japanese patent filed in 1979 and published in 1981 by Sumitomo Chemical describes triazole derivatives with plant growth regulating and herbicidal properties, indicating the company's early interest in this class of compounds.[1] Subsequent research focused on optimizing the structure to enhance its plant growth regulatory effects while minimizing phytotoxicity. This led to the synthesis of this compound, chemically identified as (E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol.

1.2. Commercial Introduction and Formulation

Sumitomo Chemical introduced this compound to the market in 1991.[2][3] It is commercialized under various trade names, including Sumagic®, Concise®, and Sunny®.[4][5] Formulations have been developed to suit various application methods, including foliar sprays, soil drenches, and as a nano-preparation to enhance its efficacy.[4]

1.3. Developmental Timeline

-

Late 1970s: Initial research into triazole compounds for plant growth regulation by Sumitomo Chemical.

-

1981: Publication of a Japanese patent hinting at the development of related compounds.[1]

-

1980s: Synthesis and extensive screening of this compound, identifying its potent gibberellin biosynthesis-inhibiting properties. A Chinese patent mentions that this compound P was developed by Sumitomo Chemical in the 1980s.[6]

-

Post-1991: Widespread adoption in agriculture and horticulture for various applications, from managing the height of ornamental plants to improving crop yields.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound's primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a critical pathway for plant growth and development.[5][7] Specifically, it targets and inhibits the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase.[8] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, an essential precursor in the GA biosynthetic pathway.

By blocking this crucial step, this compound effectively reduces the endogenous levels of active gibberellins (B7789140) in plants. This leads to a range of physiological responses, most notably a reduction in cell elongation, resulting in a more compact plant stature.

In addition to its primary effect on gibberellin synthesis, this compound has also been shown to be a potent inhibitor of abscisic acid (ABA) catabolism.[9][10] It competitively inhibits ABA 8'-hydroxylase, leading to increased endogenous ABA levels.[9][10] This dual effect on both gibberellin and ABA pathways contributes to its overall impact on plant growth and stress tolerance.

// Invisible node for label positioning ent_Kaurene_Oxidase_label [label="Inhibits", shape=plaintext, fontcolor="#EA4335"];

// Positioning the inhibition arrow and label {rank=same; ent_Kaurene; Inhibition; ent_Kaurene_Oxidase_label} ent_Kaurene -> Inhibition [style=invis]; Inhibition -> ent_Kaurene_Oxidase_label [style=invis];

// Connect the invisible node to the target arrow edge [style=invis, arrowhead=none]; ent_Kaurene_Oxidase_label -> ent_Kaurene; } .dot Figure 1: this compound inhibits the gibberellin biosynthesis pathway by blocking the enzyme ent-kaurene oxidase.

Experimental Protocols

3.1. ent-Kaurene Oxidase Inhibition Assay

This protocol is adapted from studies on gibberellin biosynthesis in Arabidopsis.

Objective: To determine the inhibitory effect of this compound on ent-kaurene oxidase activity.

Materials:

-

Microsomes isolated from plants or a heterologous expression system (e.g., insect cells) expressing the ent-kaurene oxidase gene.

-

[³H]ent-kaurene (substrate)

-

NADPH

-

This compound solutions of varying concentrations

-

Scintillation vials and scintillation fluid

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

-

Enzyme Preparation: Isolate microsomes from the chosen source. The protein concentration of the microsomal suspension should be determined.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the buffer solution, NADPH, and the microsomal preparation.

-

Inhibitor Addition: Add this compound solution to the reaction mixture at various final concentrations. A control with no this compound should be included.

-

Substrate Addition: Initiate the reaction by adding [³H]ent-kaurene to the mixture.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a solvent like ethyl acetate. Vortex to extract the products.

-

Analysis:

-

Separate the substrate and products using TLC.

-

Scrape the bands corresponding to the product (ent-kaurenoic acid) into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.

Quantitative Data on Efficacy

The application of this compound has been extensively studied across a wide range of plant species. The following tables summarize some of the quantitative data on its effects on growth, flowering, and yield.

Table 1: Effects of this compound on Ornamental Bedding Plants

| Plant Species | Application Method | Concentration (ppm) | Observed Effect | Reference |

| Petunia | Foliar Spray | 4 - 6 | Adequate growth regulation | [4] |

| Marigold | Foliar Spray | 4 - 6 | Adequate growth regulation | [4] |

| Celosia | Foliar Spray | 1 - 2 | Desirable growth regulation | [4][11] |

| Red Salvia | Foliar Spray | 1 - 2 | Desirable growth regulation | [4][11] |

| Geranium | Foliar Spray | < 4 | Optimum growth control, earlier flowering | [12] |

| Coleus | Foliar Spray | < 4 | Optimum growth control, earlier flowering | [12] |

| Impatiens | Medium Spray | - | Greater efficacy than whole-plant spray | [13] |

| Vinca | Medium Spray | - | Greater efficacy than whole-plant spray | [13] |

| Calibrachoa | Drench | 0.5 | Effective growth control | [11] |

| Scaevola | Drench | 0.5 | Effective growth control | [11] |

| Argyranthemum | Liner Dip | 2, 4, 8 | 33-42% shorter stems | [14] |

| Verbena | Liner Dip | 2, 4, 8 | 21-67% inhibition of stem elongation | [14] |

Table 2: Effects of this compound on Herbaceous Perennials and Other Crops

| Plant Species | Application Method | Concentration | Observed Effect | Reference |

| Echinacea | Foliar Spray | 10 - 15 ppm | Height control | [4] |

| Gaura | Foliar Spray | 10 - 15 ppm | Height control | [4] |

| Liatris | Foliar Spray | 10 - 15 ppm | Height control | [4] |

| Phlox | Foliar Spray | 10 - 15 ppm | Height control | [4] |

| Tuberose | Foliar Spray | 10 mg L⁻¹ | 44% reduction in stem height, earlier flowering | [14] |

| Ophiopogon japonicus | Foliar Spray | 7.5 kg/hm ² | 10.02% reduction in plant height, 101.59% increase in tuber yield | [8] |

| Pyrethrum | Foliar Spray | 50 g L⁻¹ | 10% shorter stems, 28% more flowers | [15] |

| Maize | Seed Treatment | 50-100 mg/kg | Increased root mass, contributed to yield | [16][17] |

| Soybean | Foliar Spray | 60 mg L⁻¹ | Increased yield by 11.9%–23.2% in dense planting | [18] |

| Wheat | - | - | Half-life in soil: 2.9-3.3 days; in plants: 3.8-4.4 days | [19] |

Table 3: Effects of this compound on Trees

| Tree Species | Application Method | Concentration | Observed Effect | Reference |

| Chinese Elm | Trunk Injection | - | Inhibition of growth over 2 years | [13] |

| Big Leaf Maple | Trunk Injection | - | Inhibition of growth after 2 and 4 years | [13] |

| London Plane | Trunk Injection | - | Inhibition of growth after 2 and 4 years | [13] |

| Fraser Fir | Root Drench | 0.25 - 16 mg L⁻¹ | Reduced leader and lateral length | [5] |

Regulatory Status

The regulatory status of this compound varies by region:

-

United States: this compound-P is registered by the Environmental Protection Agency (EPA) for use in commercial greenhouses, shade houses, and lath houses on a variety of ornamental plants and certain food crop transplants, including eggplant, pepper, and tomato.

-

European Union: this compound is not approved for use as a plant protection product in the EU.

-

Japan: this compound-P is a permitted agricultural chemical, and Maximum Residue Limits (MRLs) have been established for its use on certain crops.

Conclusion

This compound stands as a significant achievement in the field of plant growth regulation, born from Sumitomo Chemical's pioneering research in triazole chemistry. Its targeted inhibition of gibberellin biosynthesis provides an effective tool for managing plant growth across a diverse range of agricultural and horticultural applications. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, experimental validation, and practical application, serving as a valuable resource for researchers and professionals in the field. Further research into its broader physiological effects and the development of novel formulations will continue to shape its role in modern agriculture.

References

- 1. JPS5625105A - Plant growth regulator and herbicide containing geometrical isomer of triazole compound or its salt as effective component - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CN101946776A - Uniconazol nano-preparation serving as plant growth regulation and control agent and preparation method thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102550569A - Plant growth regulator mixing chlormequat chloride and this compound - Google Patents [patents.google.com]

- 7. US5143537A - Control of flowering of tropical ornamentals - Google Patents [patents.google.com]

- 8. WO2009016628A2 - Use of this compound as a fruit thinning agent - Google Patents [patents.google.com]

- 9. US10703744B2 - Process for preparation of luliconazole - Google Patents [patents.google.com]

- 10. A plant growth retardant, this compound, is a potent inhibitor of ABA catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. canr.msu.edu [canr.msu.edu]

- 12. "Effects of this compound on growth and flowering on six selected bedding" by Gok Yin Yeow [trace.tennessee.edu]

- 13. researchgate.net [researchgate.net]

- 14. hort [journals.ashs.org]

- 15. scispace.com [scispace.com]

- 16. patents.justia.com [patents.justia.com]

- 17. researchgate.net [researchgate.net]

- 18. Response of canopy light, nitrogen distribution, and nitrogen accumulation characteristics in densely planted soybean to this compound treatment [ecoagri.ac.cn]

- 19. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

Uniconazole: A Comprehensive Technical Guide for Researchers

IUPAC Name: (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol[1][2]

Abstract

Uniconazole is a potent triazole-based plant growth regulator renowned for its ability to control plant stature and influence developmental processes.[1][3] Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, a critical pathway for stem elongation.[1][3] Furthermore, this compound has been shown to modulate other phytohormone pathways, including the inhibition of abscisic acid catabolism, thereby enhancing plant stress tolerance.[4] This technical guide provides an in-depth overview of this compound, including its biochemical mechanisms, detailed experimental protocols for its application and analysis, and a summary of its quantitative effects on various plant species. This document is intended for researchers, scientists, and professionals in the fields of agriculture, horticulture, and drug development.

Mechanism of Action

This compound's primary mode of action is the inhibition of gibberellin (GA) biosynthesis, which it achieves by targeting key enzymes in the pathway.[1][3] Specifically, it is a potent inhibitor of ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase (CYP701) that catalyzes the conversion of ent-kaurene to ent-kaurenoic acid, a crucial step in the formation of active gibberellins.[5] This inhibition leads to reduced levels of bioactive GAs, resulting in decreased cell elongation and a more compact plant phenotype.[2][3]

In addition to its effects on gibberellin synthesis, this compound is also a potent inhibitor of abscisic acid (ABA) 8'-hydroxylase (CYP707A), the primary enzyme responsible for ABA catabolism.[4] This inhibition leads to an accumulation of endogenous ABA, a phytohormone involved in stress responses.[4] Consequently, this compound treatment can enhance a plant's tolerance to various abiotic stresses such as drought and salinity.[4][6]

Recent studies have also revealed that this compound can influence other signaling pathways, including those for phenylpropanoid and flavonoid biosynthesis, as well as the MAPK signaling pathway, suggesting a broader impact on plant metabolism and development.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocols

The application of this compound can be tailored to specific research objectives and plant species. Below are generalized protocols for common application methods.

Foliar Spray Application

This method is suitable for applying this compound to the aerial parts of plants.

Materials:

-

This compound stock solution (e.g., 5% SC formulation)

-

Distilled water

-

Surfactant (optional, to improve coverage)

-

Backpack or handheld sprayer

-

Personal protective equipment (gloves, safety glasses)

Procedure:

-

Preparation of Spray Solution:

-

Calculate the required amount of this compound concentrate to achieve the desired final concentration (e.g., 2.5, 5, or 10 mg·L⁻¹).[7]

-

In a clean container, add the calculated volume of this compound concentrate to a known volume of distilled water.

-

If using a surfactant, add it to the solution according to the manufacturer's instructions.

-

Mix the solution thoroughly by gentle inversion.

-

-

Application:

-

Apply the solution uniformly as a single foliar spray, ensuring complete coverage of the leaves and stems.[7] A typical application volume is 204 mL·m⁻².[7]

-

Treat plants at the desired growth stage, for example, the four-leaf stage for seedlings.[7]

-

Include a control group sprayed only with water (and surfactant, if used).

-

-

Post-Application Care:

-

Allow the spray to dry on the plant surfaces.

-

Maintain plants under controlled environmental conditions (e.g., greenhouse with specified temperature and humidity).[7]

-

Monitor plant growth and collect data at regular intervals.

-

Soil Drench Application

This method is effective for systemic uptake of this compound through the roots.

Materials:

-

This compound stock solution

-

Distilled water

-

Graduated cylinders or beakers

-

Potted plants

Procedure:

-

Preparation of Drench Solution:

-

Prepare a drench solution of the desired concentration (e.g., 0.5, 1, or 2 ppm) by diluting the stock solution with distilled water.[8]

-

-

Application:

-

Apply a known volume of the drench solution to the surface of the growing medium of each potted plant. The volume will depend on the pot size.

-

Apply the drench approximately 7 to 10 days after transplanting to allow for root establishment.[8]

-

Ensure the growing medium is moist but not waterlogged before application to facilitate even distribution.

-

Treat a control group with an equal volume of water.

-

-

Post-Application Care:

-

Continue with normal irrigation and fertilization schedules.

-

Avoid overwatering to prevent leaching of the compound.

-

Monitor plant growth and development.

-

Experimental Workflow Diagram

Caption: General experimental workflow for this compound application.

Quantitative Data Summary

The effects of this compound are dose-dependent and vary among plant species. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Plant Species | Inhibitor | Inhibition Constant (Ki) | IC50 | Reference |

| ABA 8'-hydroxylase (CYP707A3) | Arabidopsis thaliana | This compound-P | 8.0 nM | - | [4] |

| ent-kaurene oxidase (CYP701A3) | Arabidopsis thaliana | This compound-P | - | 0.26 µM | [9] |

| ent-kaurene oxidase (CYP701B1) | Physcomitrella patens | This compound-P | - | 64 µM | [9] |

Table 2: Effects of this compound on Plant Growth and Yield

| Plant Species | Application Method | Concentration | Effect | Reference |

| Tomato (Solanum lycopersicum) | Foliar Spray | 2.5 mg·L⁻¹ | 17% reduction in height after 5 weeks | [7] |

| Tomato (Solanum lycopersicum) | Foliar Spray | 5 & 10 mg·L⁻¹ | 25% reduction in height after 5 weeks | [7] |

| Pepper (Capsicum annuum) | Foliar Spray | 5 & 10 mg·L⁻¹ | 28% reduction in height after 20 weeks | [7] |

| Eggplant (Solanum melongena) | Foliar Spray | 5 & 10 mg·L⁻¹ | 27% & 47% reduction in height, respectively, after 20 weeks | [7] |

| Pyrethrum (Tanacetum cinerariifolium) | Foliar Spray | 50 g L⁻¹ | 10% shorter stems, 28% more flowers | [10] |

| Ophiopogon japonicus | Foliar Spray | 7.5 kg/hm ² | 10.02% reduction in plant height | [2] |

| Ophiopogon japonicus | Foliar Spray | 30 kg/hm ² | 29.66% reduction in plant height, 101.59% increase in tuber yield | [2] |

| Rice (Oryza sativa) under salt stress | Foliar Spray | Not specified | 24.5% reduction in plant height, 43.5% increase in stem diameter | [6] |

Conclusion

This compound is a highly effective plant growth regulator with a well-defined mechanism of action centered on the inhibition of gibberellin biosynthesis and abscisic acid catabolism. Its application can lead to significant reductions in plant height, increased stress tolerance, and in some cases, enhanced yield. The provided protocols and quantitative data serve as a valuable resource for researchers designing experiments to investigate the effects of this compound on various plant species. Further research into its broader effects on plant signaling pathways will continue to uncover its full potential in agricultural and horticultural applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound Plant Growth Regulator In Agriculture [doraagri.com]

- 4. A plant growth retardant, this compound, is a potent inhibitor of ABA catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Exogenous this compound promotes physiological metabolism and grain yield of rice under salt stress [frontiersin.org]

- 7. hort [journals.ashs.org]

- 8. canr.msu.edu [canr.msu.edu]

- 9. The CYP701B1 of Physcomitrella patens is an ent-kaurene oxidase that resists inhibition by this compound-P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Uniconazole Powder: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uniconazole is a triazole-based plant growth retardant widely utilized in agriculture and horticulture to manage plant height and improve crop yields.[1][2][3] Its mode of action involves the inhibition of gibberellin biosynthesis, a key hormone responsible for cell elongation.[4][5][6] Furthermore, this compound has been shown to inhibit the catabolism of abscisic acid (ABA), a hormone involved in plant stress responses, thereby enhancing tolerance to environmental stressors.[7][8][9][10] This technical guide provides an in-depth overview of the physical and chemical properties of this compound powder, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound powder, compiled from various technical and scientific sources.

Table 1: Physical Properties of this compound Powder

| Property | Value | References |

| Appearance | White to light brown crystalline solid/powder | [1][2][3][11] |

| Melting Point | 147 - 164 °C | [1][2][4][11][12] |

| Boiling Point | ~474.6 °C at 760 mmHg | [2][3][13] |

| Density | ~1.28 g/mL | [1][14] |

| Vapor Pressure | 8.9 mPa (at 20 °C) | [8][12] |

| Solubility in Water | 8.41 mg/L (at 25 °C) | [1][2][3][14] |

| Solubility in Organic Solvents | Methanol: 88 g/kg | [2][3][13] |

| Hexane: 0.3 g/kg | [2][3][13] | |

| Xylene: 7 g/kg | [2][3][13] | |

| Ethanol, DMSO, Dimethylformamide: ~30 mg/mL | [7] | |

| Chloroform: 10.9 % w/w | [14] | |

| Acetone: Soluble | [2] |

Table 2: Chemical Properties of this compound Powder

| Property | Value | References |

| Chemical Name (IUPAC) | (E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | [1][11][15] |

| Molecular Formula | C₁₅H₁₈ClN₃O | [1][15][16] |

| Molecular Weight | 291.78 g/mol | [1][11][16] |

| CAS Number | 83657-22-1 | [1][11][15][16] |

| Octanol-Water Partition Coefficient (Log P) | 3.77 - 3.84 | [8][14] |

| pKa | ~13.07 | [8][17] |

| Stability | Stable for ≥ 4 years at -20°C. Stable below 40°C and does not decompose in various solvents and acid, neutral, and alkaline aqueous solutions.[4][7][18] | |

| Purity | ≥95% to ≥98% (Technical Grade) | [11][16] |

Signaling Pathway Diagrams

This compound primarily functions by interfering with two critical plant hormone pathways: gibberellin (GA) biosynthesis and abscisic acid (ABA) catabolism.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound Plant Growth Regulator In Agriculture [doraagri.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. A plant growth retardant, this compound, is a potent inhibitor of ABA catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiological and transcriptome analyses for assessing the effects of exogenous this compound on drought tolerance in hemp (Cannabis sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

Uniconazole Enantiomers: A Deep Dive into Their Biological Activity and Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uniconazole, a potent triazole-based plant growth retardant, exists as a chiral molecule with two enantiomeric forms: (S)-(+)-uniconazole and (R)-(-)-uniconazole. These enantiomers exhibit distinct biological activities, primarily stemming from their differential inhibition of key cytochrome P450 monooxygenases (CYP450s) involved in plant hormone biosynthesis. This technical guide provides a comprehensive overview of the enantioselective biological activities of this compound, focusing on its impact on gibberellin, brassinosteroid, and abscisic acid pathways. Detailed experimental methodologies, quantitative data on enzyme inhibition, and visual representations of signaling pathways and experimental workflows are presented to offer a thorough resource for researchers in plant biology, agrochemistry, and drug development.

Introduction

This compound is widely utilized in agriculture and horticulture to control plant stature and improve stress tolerance.[1][2] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, leading to reduced stem elongation.[3][4] However, this compound's effects extend to other hormonal pathways, including those of brassinosteroids (BRs) and abscisic acid (ABA), contributing to its broad spectrum of physiological effects.[5][6] As a chiral compound, the biological activity of this compound is predominantly associated with one of its enantiomers, (S)-(+)-uniconazole, highlighting the importance of stereoselectivity in its mechanism of action.[7] This guide delves into the specific roles and potencies of each enantiomer.

Enantioselective Inhibition of Plant Hormone Biosynthesis

The differential biological activities of this compound enantiomers are primarily attributed to their stereoselective inhibition of various cytochrome P450 enzymes.

Gibberellin (GA) Biosynthesis Inhibition

The plant growth retarding effect of this compound is mainly due to the inhibition of ent-kaurene (B36324) oxidase (KO, CYP701A), a key enzyme in the GA biosynthesis pathway that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[8] The (S)-(+)-enantiomer of this compound is a significantly more potent inhibitor of this enzyme than the (R)-(-)-enantiomer.

Brassinosteroid (BR) Biosynthesis Inhibition

This compound also interferes with the biosynthesis of brassinosteroids, another class of plant hormones crucial for growth and development. It has been shown to inhibit CYP90B1 (DWF4), a steroid C-22 hydroxylase, which is a rate-limiting enzyme in the BR biosynthetic pathway.[9][10] This inhibition contributes to the dwarfing phenotype observed in this compound-treated plants.

Abscisic Acid (ABA) Catabolism Inhibition

In addition to inhibiting hormone biosynthesis, this compound affects hormone degradation. Specifically, (S)-(+)-uniconazole is a potent inhibitor of ABA 8'-hydroxylase (CYP707A), the key enzyme in ABA catabolism.[3][11] This inhibition leads to an increase in endogenous ABA levels, which can enhance plant tolerance to abiotic stresses such as drought. The (S)-enantiomers show significantly stronger competitive inhibition of ABA 8'-hydroxylase than the corresponding (R)-enantiomers, by a factor of more than 100.[7]

Quantitative Data on Enzyme Inhibition

The enantioselective activity of this compound is clearly demonstrated by the quantitative differences in their inhibition of target enzymes. The following tables summarize the available data.

| Enantiomer | Target Enzyme | Organism | Inhibition Parameter | Value | Reference |

| (S)-(+)-Uniconazole (this compound-P) | ent-Kaurene Oxidase (CYP701A3) | Arabidopsis thaliana | IC50 | 0.26 µM | [12] |

| (S)-(+)-Uniconazole (this compound-P) | ent-Kaurene Oxidase (CYP701B1) | Physcomitrella patens | IC50 | 64 µM | [12][13] |

| (S)-(+)-Uniconazole (this compound-P) | ABA 8'-Hydroxylase (CYP707A3) | Arabidopsis thaliana | Ki | 8.0 nM | [3] |

| (R)-(-)-Uniconazole | ABA 8'-Hydroxylase (CYP707A3) | Arabidopsis thaliana | Ki | > 800 nM (estimated) | [7] |

Signaling Pathways

The following diagrams illustrate the points of inhibition by this compound enantiomers in the gibberellin and brassinosteroid biosynthesis pathways.

Caption: Inhibition of Gibberellin Biosynthesis by (S)-(+)-Uniconazole.

Caption: Inhibition of Brassinosteroid Biosynthesis by this compound.

Experimental Methodologies

This section outlines the key experimental protocols for studying the biological activity of this compound enantiomers.

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate and quantify the (S)-(+)- and (R)-(-)-enantiomers of this compound.

Protocol:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral column is required. Polysaccharide-based chiral stationary phases, such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OJ, Chiralpak AD), are commonly used.[4][14][15]

-

Mobile Phase: A typical mobile phase for normal-phase HPLC consists of a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol. The ratio is optimized to achieve baseline separation. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be used.[16]

-

Sample Preparation: A standard solution of racemic this compound is prepared in a suitable solvent (e.g., mobile phase).

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 220 nm).[4]

-

-

Data Analysis: The retention times of the two peaks correspond to the individual enantiomers. The peak areas are used for quantification.

In Vitro ent-Kaurene Oxidase (CYP701A) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound enantiomers on ent-kaurene oxidase activity.

Protocol:

-

Enzyme Source: Recombinant ent-kaurene oxidase (e.g., from Arabidopsis thaliana) expressed in a suitable system (e.g., yeast or insect cells) is used.[12][17] Microsomal fractions containing the enzyme are prepared.

-

Substrate: ent-kaurene is used as the substrate.[18]

-

Reaction Mixture: The assay mixture typically contains the microsomal enzyme preparation, a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.25), NADPH as a cofactor, and the substrate ent-kaurene.

-

Inhibitor Addition: Varying concentrations of the this compound enantiomers are added to the reaction mixtures. A control reaction without any inhibitor is also run.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at a specific temperature (e.g., 28-30°C) for a defined period.[18]

-

Reaction Termination and Product Extraction: The reaction is stopped, and the product, ent-kaurenoic acid, is extracted with an organic solvent (e.g., ethyl acetate).

-

Product Quantification: The amount of ent-kaurenoic acid formed is quantified using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation).[17]

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Brassinosteroid Biosynthesis Inhibition Bioassay

Objective: To assess the inhibitory effect of this compound enantiomers on brassinosteroid biosynthesis in vivo.

Protocol:

-

Plant Material: A plant species sensitive to BR biosynthesis inhibitors, such as Arabidopsis thaliana or cress, is used.[19]

-

Growth Conditions: Seeds are surface-sterilized and germinated on a sterile growth medium (e.g., half-strength Murashige and Skoog medium with 1% agar).[19]

-

Inhibitor and Rescue Treatment: The growth medium is supplemented with different concentrations of the this compound enantiomers. To confirm the specificity of the inhibition, rescue experiments are performed by co-applying a BR intermediate (e.g., brassinolide) with the inhibitor.

-

Phenotypic Analysis: The plants are grown under controlled conditions (e.g., 16-hour light/8-hour dark cycle). After a specific period, phenotypic parameters such as hypocotyl length, root length, and overall plant morphology are measured.

-

Data Analysis: The degree of growth inhibition caused by the this compound enantiomers is quantified and compared. The ability of exogenous brassinolide to rescue the dwarf phenotype confirms the inhibition of the BR biosynthesis pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the enantioselective activity of this compound.

Caption: General Experimental Workflow for this compound Enantiomer Analysis.

Conclusion

The biological activity of this compound is highly dependent on its stereochemistry. The (S)-(+)-enantiomer is the primary contributor to its plant growth-retarding effects through the potent inhibition of key enzymes in the gibberellin and abscisic acid metabolic pathways. While this compound also affects brassinosteroid biosynthesis, the specific enantioselectivity in this pathway requires further quantitative investigation. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore the intricate mechanisms of this compound enantiomers and to develop more targeted and efficient plant growth regulators and research tools. Understanding the enantioselectivity of such compounds is crucial for optimizing their application in agriculture and for designing novel molecules with improved specificity and efficacy.

References

- 1. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A plant growth retardant, this compound, is a potent inhibitor of ABA catabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 8. Plants with increased expression of ent-kaurene oxidase are resistant to chemical inhibitors of this gibberellin biosynthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arabidopsis CYP90B1 catalyses the early C-22 hydroxylation of C27, C28 and C29 sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The CYP701B1 of Physcomitrella patens is an ent-kaurene oxidase that resists inhibition by this compound-P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro and in vivo evidence for the inhibition of brassinosteroid synthesis by propiconazole through interference with side chain hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

Uniconazole's Impact on Plant Stress Tolerance Mechanisms: An In-depth Technical Guide

Executive Summary: Uniconazole, a triazole-based plant growth retardant, is recognized for its potent ability to enhance plant tolerance to a wide array of abiotic stresses, including drought, salinity, and extreme temperatures. Its primary mechanism involves the inhibition of gibberellin (GA) biosynthesis and abscisic acid (ABA) catabolism, leading to a cascade of physiological and molecular adjustments within the plant.[1][2][3][4][5] This guide provides a comprehensive technical overview of the mechanisms by which this compound confers stress tolerance, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways. The information is tailored for researchers, scientists, and professionals in plant science and agricultural development.

Core Mechanism of Action

This compound's primary mode of action is the modulation of key phytohormone levels, which orchestrates the plant's response to environmental stress.

1.1 Inhibition of Gibberellin (GA) Biosynthesis: this compound is a potent inhibitor of gibberellin (GA) biosynthesis.[1][2][3][4] It specifically targets and inhibits the activity of ent-kaurene (B36324) oxidase, a crucial enzyme in the GA synthesis pathway.[6] This inhibition leads to reduced levels of active GAs, which are responsible for cell elongation. The resulting effect is a more compact plant structure with shorter internodes and thicker stems, a phenomenon often referred to as growth retardation.[1][2][4] This morphological change can itself contribute to stress tolerance by reducing water loss through transpiration and creating a more robust plant architecture.

1.2 Inhibition of Abscisic Acid (ABA) Catabolism: Beyond its impact on GAs, this compound is a powerful inhibitor of abscisic acid (ABA) 8'-hydroxylase (CYP707A), the primary enzyme responsible for ABA degradation.[7][8] By blocking this enzyme, this compound treatment leads to an increase in endogenous ABA levels.[7][8][9] ABA is a central regulator of abiotic stress responses, mediating critical processes such as stomatal closure to conserve water, and activating stress-responsive gene expression.[10] The this compound-induced elevation of ABA is a key factor in the enhanced stress tolerance observed in treated plants.[8]

This compound-Mediated Stress Tolerance: Quantitative Analysis

The application of this compound has been shown to significantly improve plant performance under various abiotic stresses. The following tables summarize the quantitative effects observed in key studies.

Table 1: Effects of this compound on Drought Stress Tolerance

| Plant Species | Parameter | Treatment | Result | % Change vs. Drought | Citation |

| Hemp (Cannabis sativa) | Chlorophyll (B73375) a Content | Drought (8 days) | - | - | [7] |

| Drought + this compound | - | +27.6% | [7] | ||

| Net Photosynthetic Rate (PN) | Drought | - | - | [7][11] | |

| Drought + this compound | - | +110% to +600% | [7][11] | ||

| Soluble Sugar Content | Drought | - | - | [7] | |

| Drought + this compound | - | +9.0% to +30.0% | [7] | ||

| Starch Content | Drought (8 days) | - | - | [7] | |

| Drought + this compound | - | +58.2% | [7] | ||

| Wheat (Triticum aestivum) | Plant Height | Drought (30% PEG) | - | - | [6] |

| Drought + this compound | - | -45.5% to -50.4% | [6] | ||

| Root Length | Drought (30% PEG) | - | - | [6] | |

| Drought + this compound | - | +22.3% to +82.1% | [6] | ||

| Soybean (Glycine max) | Relative Electrical Conductivity | Drought | - | - | [12] |

| Drought + this compound | Lower | Decrease | [12] | ||

| Malondialdehyde (MDA) Content | Drought | - | - | [12] | |

| Drought + this compound | Lower | Decrease | [12] |

Table 2: Effects of this compound on Salinity Stress Tolerance

| Plant Species | Parameter | Treatment | Result | % Change vs. Salt | Citation |

| Rice (Oryza sativa) | Plant Height | Salt (0.6% NaCl) | - | - | [13] |

| Salt + this compound | - | -4.0% to -24.5% | [13] | ||

| Stem Diameter | Salt (0.6% NaCl) | - | - | [13] | |

| Salt + this compound | - | +15.7% to +43.5% | [13] | ||

| Superoxide (B77818) Dismutase (SOD) Activity | Salt (0.6% NaCl) | - | - | [14] | |

| Salt + this compound | 1.46% - 1.74% Higher | Increase | [14] | ||

| Peroxidase (POD) Activity | Salt (0.6% NaCl) | - | - | [14] | |

| Salt + this compound | 21.83% - 24.85% Higher | Increase | [14] | ||

| Catalase (CAT) Activity | Salt (0.6% NaCl) | - | - | [14] | |

| Salt + this compound | 7.32% - 18.01% Higher | Increase | [14] | ||

| Barley (Hordeum vulgare) | Endogenous ABA | Salinity (5000 ppm) | - | - | [15][16] |

| Salinity + this compound | Higher | Increase | [15][16] | ||

| Proline Content | Salinity (5000 ppm) | - | - | [15][16] | |

| Salinity + this compound | Higher | Increase | [15][16] |

Table 3: Effects of this compound on Temperature Stress Tolerance

| Plant Species | Parameter | Treatment | Result | % Change vs. Heat | Citation |

| Rape (Brassica napus) | Chlorophyll Content | Heat Stress | 48.6% Lower than Control | - | [17] |

| Heat + this compound | Higher | Retarded Degradation | [17] | ||

| Superoxide Dismutase (SOD) Activity | Heat Stress | Lower than Control | - | [17] | |

| Heat + this compound | Higher | Increase | [17] | ||

| Peroxidase (POD) Activity | Heat Stress | Lower than Control | - | [17] | |

| Heat + this compound | Higher | Increase | [17] | ||

| Mung Bean (Vigna radiata) | Net Photosynthetic Rate (Pn) | Cold Stress | Lower than Control | - | [18][19][20] |

| Cold + this compound | Higher | Increase | [18][19][20] |

Key Physiological and Molecular Mechanisms

This compound enhances stress tolerance through a multi-pronged approach affecting photosynthesis, antioxidant defense, and gene expression.

3.1 Enhancement of Photosynthetic Efficiency: Under stress conditions like drought and salinity, photosynthesis is often inhibited. This compound treatment has been shown to mitigate this damage. It helps maintain higher chlorophyll and carotenoid content, protecting the photosynthetic machinery from degradation.[6][7][21] This leads to an improved net photosynthetic rate (PN) and transpiration rate in stressed plants treated with this compound compared to their untreated counterparts.[7][12]

3.2 Activation of Antioxidant Defense Systems: Abiotic stress leads to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cells.[6] this compound strengthens the plant's antioxidant defense system by increasing the activities of key ROS-scavenging enzymes, such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT).[12][14][21][22] This enhanced antioxidant capacity reduces lipid peroxidation and maintains cell membrane integrity, as indicated by lower levels of malondialdehyde (MDA) and reduced electrolyte leakage.[12][17][21]

3.3 Hormonal Crosstalk and Gene Regulation: this compound's primary effect on GA and ABA levels triggers a wider hormonal and transcriptomic reprogramming. It can increase the levels of cytokinins (CK), which play a role in maintaining chlorophyll content and delaying senescence.[3][23] Transcriptome analyses have revealed that this compound significantly regulates the expression of genes involved in numerous pathways critical for stress tolerance.[6][7] These include genes related to:

-

Starch and sucrose (B13894) metabolism[6][7]

-

Plant hormone signal transduction[7]

Experimental Protocols for Studying this compound Effects

The following provides a generalized methodology for assessing the impact of this compound on plant stress tolerance, based on protocols cited in the literature.

4.1 Plant Material and Growth Conditions:

-

Plant Species: Select a species of interest (e.g., Oryza sativa cv. HD961, Triticum aestivum cv. Wansu 1510).

-

Growth: Seeds are surface-sterilized and germinated. Seedlings are then transferred to a hydroponic solution (e.g., Hoagland's) or soil pots and grown in a controlled environment chamber (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod).

4.2 this compound Application:

-

Method: Foliar spraying is a common method. A solution of this compound (e.g., 10-50 mg·L⁻¹) with a surfactant (e.g., Tween-20) is sprayed evenly onto the leaves until runoff.[12][14][22]

-

Timing: Application is typically done at a specific developmental stage (e.g., one-leaf-one-heart stage in rice, four-leaf stage in wheat) and 24-48 hours prior to stress induction.[14][22]

4.3 Stress Application:

-

Drought Stress: Simulated by adding polyethylene (B3416737) glycol (PEG 6000) to the hydroponic solution to achieve a specific water potential (e.g., 15% or 30% PEG).[6] For soil-grown plants, water is withheld for a specified duration.

-

Salinity Stress: Achieved by adding NaCl to the growth medium to a final concentration (e.g., 0.6% NaCl, equivalent to 102.56 mmol·L⁻¹).[14][22]

-

Heat/Cold Stress: Plants are transferred to separate growth chambers set to the target stress temperature (e.g., 40°C for heat, 4°C for cold) for a defined period.[17][19]

4.4 Physiological and Biochemical Measurements:

-

Photosynthetic Parameters: Net photosynthetic rate (Pn), stomatal conductance (gs), and transpiration rate (Tr) are measured using a portable photosynthesis system (e.g., LI-6400).

-

Chlorophyll Content: Measured spectrophotometrically after extraction with 80% acetone.

-

Antioxidant Enzyme Assays: Activities of SOD, POD, and CAT are determined by monitoring the inhibition of nitroblue tetrazolium (NBT) reduction, the oxidation of guaiacol, and the decomposition of H₂O₂, respectively, using a spectrophotometer.

-

MDA Content: Measured using the thiobarbituric acid (TBA) reaction method to quantify lipid peroxidation.

-

Hormone Analysis: Endogenous levels of ABA, GA, IAA, and cytokinins are quantified using high-performance liquid chromatography-mass spectrometry (HPLC-MS).